molecular formula C22H15ClFN5 B605547 APTO-253 hydrochloride CAS No. 1691221-67-6

APTO-253 hydrochloride

Katalognummer B605547
CAS-Nummer: 1691221-67-6
Molekulargewicht: 403.84
InChI-Schlüssel: XGEPFSYBBQZKKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

Wissenschaftliche Forschungsanwendungen

Application in Acute Myeloid Leukemia (AML)

APTO-253 is a phase I clinical stage small molecule showing promise in treating acute myeloid leukemia (AML). It selectively induces CDKN1A (p21), leading to G0–G1 cell-cycle arrest and triggering apoptosis in AML cells. This compound has been found to reduce MYC mRNA expression and protein levels, which is crucial since MYC overexpression is linked to cancer proliferation. Interestingly, APTO-253 is converted intracellularly to a ferrous complex [Fe(253)3] which stabilizes G-quadruplex (G4) structures in DNA, affecting telomeres and MYC promoters but not non-G4 double-stranded DNA. This action on G-quadruplex DNA motifs explains the drug's impact on MYC expression, cell-cycle arrest, DNA damage, and stress responses (Local et al., 2018).

Interaction with G-Quadruplex DNA and c-MYC Expression

APTO-253's interaction with G-quadruplex DNA is linked to its inhibition of c-MYC expression, induction of DNA damage, and generation of synthetic lethality in cells with BRCA1/2 impairment. It kills acute myeloid leukemia (AML) cells selectively, without harming normal cells. This effect can be attributed to its action on G-quadruplex DNA motifs, which leads to modulation of c-MYC at the transcriptional level, destabilization of c-MYC mRNA, and activation of DNA damage response pathways (Local et al., 2017).

Role in Modulating Transcription Factor KLF4

APTO-253 induces the expression of KLF4, a tumor suppressor, which results in the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This action suggests its potential in treating hematologic malignancies. APTO-253 also causes decreased expression of genes involved in tumor hypoxia and angiogenesis, indicating its broader implications in cancer treatment (Definitions, 2020).

Exploitation of DNA BRCA1/2 Deficiency

APTO-253 exploits defects in homologous recombination, particularly in the context of BRCA1/2 deficiency. Its ability to induce DNA damage makes it particularly effective against cells lacking in BRCA1 or BRCA2 function, similar to the effects of PARP inhibitors like olaparib. This property makes APTO-253 a valuable addition to the limited repertoire of drugs that can leverage homologous recombination defects (Tsai et al., 2018).

Synthetic Lethal Interaction with IDH1/2 Mutations

APTO-253 displays a synthetic lethal interaction with IDH1/2 mutations. Cells carrying these mutations are hypersensitive to APTO-253, which, coupled with its ability to reduce Myc expression, suggests its potential use in treating both IDH1/2 mutant AML and solid tumors (Tsai et al., 2019).

Clinical Pharmacokinetics

The pharmacokinetics of APTO-253 support its use in treating relapsed or refractory hematologic malignancies. It has shown significant cytotoxic activity against leukemia, lymphoma, and myeloma cell lines, and induces the expression of KLF4, leading to apoptosis in AML cells (Rice et al., 2015).

Eigenschaften

CAS-Nummer

1691221-67-6

Produktname

APTO-253 hydrochloride

Molekularformel

C22H15ClFN5

Molekulargewicht

403.84

IUPAC-Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride

InChI

InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H

InChI-Schlüssel

XGEPFSYBBQZKKW-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=CC(F)=C6.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

APTO-253 hydrochloride;  APTO-253 HCl;  APTO 253 HCl;  APTO253 HCl;  LOR 253;  LOR253;  LOR-253;  LT-253; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APTO-253 hydrochloride
Reactant of Route 2
Reactant of Route 2
APTO-253 hydrochloride
Reactant of Route 3
Reactant of Route 3
APTO-253 hydrochloride
Reactant of Route 4
APTO-253 hydrochloride
Reactant of Route 5
APTO-253 hydrochloride
Reactant of Route 6
APTO-253 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.